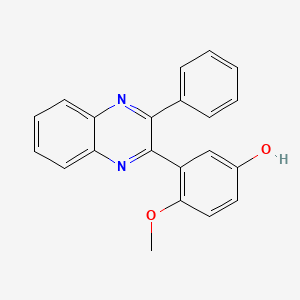![molecular formula C17H17N3O B6085116 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B6085116.png)
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol, also known as PAPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is not fully understood, but it is believed to act as a partial agonist of certain GPCRs. This compound has been found to modulate the activity of several GPCRs, including the β2 adrenergic receptor and the dopamine D2 receptor. This compound has also been shown to inhibit the activity of certain enzymes, such as protein kinase A and protein kinase C.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of enzyme activity, and the regulation of intracellular signaling pathways. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
实验室实验的优点和局限性
One of the main advantages of using 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol in lab experiments is its ability to modulate GPCR activity in a selective and dose-dependent manner. This allows researchers to study the effects of specific GPCR signaling pathways on various biological processes. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
未来方向
There are several potential future directions for research on 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol, including the development of more potent analogs of this compound, the investigation of its potential therapeutic applications, and the exploration of its effects on other biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
合成方法
The synthesis of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol involves several steps, including the reaction of 3-(3-pyridinyl)benzaldehyde with hydrazine hydrate to form 3-(3-pyridinyl)hydrazine. This compound is then reacted with 1-(3-bromophenyl)propan-2-ol to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has been used in a variety of scientific research applications, including studies of cell signaling pathways, protein-protein interactions, and enzyme activity. This compound has been found to be particularly useful in the study of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that are involved in a wide range of physiological processes.
属性
IUPAC Name |
1-[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13(21)12-20-9-7-17(19-20)15-5-2-4-14(10-15)16-6-3-8-18-11-16/h2-11,13,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHUVACDTLSGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
![2-(2-chlorophenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6085051.png)
![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![1-(2-methoxy-4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6085067.png)

![2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![1-({3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6085101.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085113.png)
![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)